2-(4-Iodophenyl)propanoic acid
Overview
Description
2-(4-Iodophenyl)propanoic acid (2-IPA) is an organic compound that is widely used in research laboratories for various purposes. It is a white crystalline solid with a melting point of 175-176°C and is soluble in water, alcohol, and ether. 2-IPA is a reagent used in the synthesis of organic compounds and is also used in analytical chemistry, as well as in medical and pharmaceutical research.
Scientific Research Applications
Enantioselective Syntheses
2-(4-Iodophenyl)propanoic acid plays a significant role in enantioselective syntheses. In one study, its utilization was demonstrated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen. The control of stereochemistry was achieved through methods like Sharpless epoxidation and catalytic hydrogenolysis, highlighting its importance in creating optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).
Pharmaceutical Synthesis
The synthesis of pharmaceutical compounds often involves this compound as a crucial intermediate. In research on carbohydrates, it was used as an acetal-protecting group for carbohydrate thioglycoside donors, showing strong beta-selectivity and aiding in the production of beta-rhamnopyranosides, a synthetically challenging class of compounds (Crich & Bowers, 2006).
Anti-Inflammatory Applications
In a study focusing on the leaves of Eucommia ulmoides Oliv., a compound structurally related to this compound was isolated and tested for its anti-inflammatory effects. This study suggests the potential use of similar compounds in anti-inflammatory research (Ren et al., 2021).
Chromatography and Enantiorecognition
This compound is also significant in chromatography and enantiorecognition studies. Research on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids using high-speed countercurrent chromatography has been conducted. This study contributes to our understanding of how the substituent on the benzene ring affects enantiorecognition, which is crucial in pharmaceutical applications (Tong et al., 2016).
Renewable Building Blocks for Materials Science
In the field of materials science, this compound-related compounds have been explored as renewable building blocks. One study utilized phloretic acid, a derivative, in the synthesis of benzoxazine end-capped molecules. This approach demonstrates the potential of using such compounds for developing sustainable materials (Trejo-Machin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 4-iodo-l-phenylalanine , which is used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon .
Mode of Action
4-Iodo-L-phenylalanine is known to alter primary amino acid composition via the opal (UGA) codon .
Biochemical Pathways
It is plausible that it may influence the pathways involving phenylalanine, given its structural similarity to 4-iodo-l-phenylalanine .
Pharmacokinetics
A related compound, 4-iodo-l-phenylalanine, is known to be used in protein engineering , suggesting it may have good bioavailability.
Result of Action
It is plausible that it may have effects similar to those of 4-iodo-l-phenylalanine, which is known to alter primary amino acid composition .
Properties
IUPAC Name |
2-(4-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPXUPUAZGKDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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